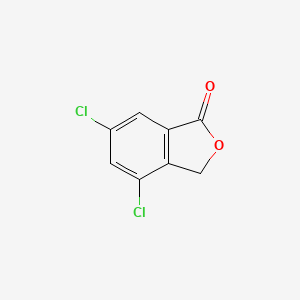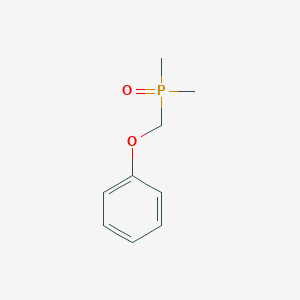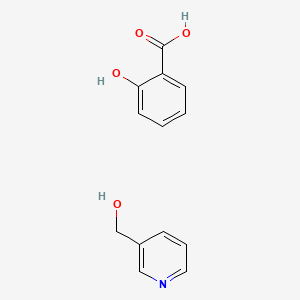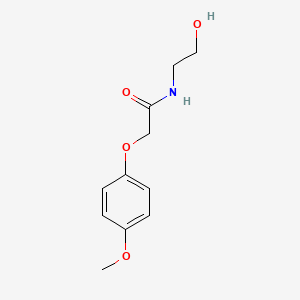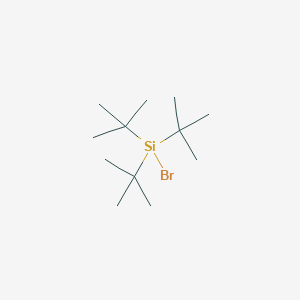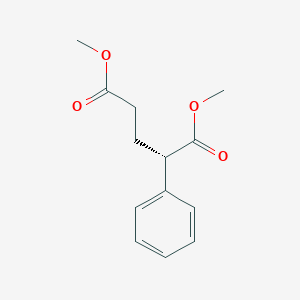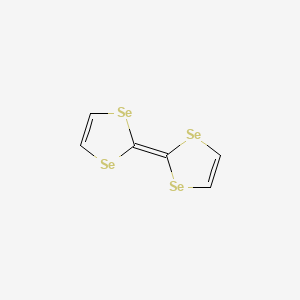
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- typically involves the construction of the diselenole ring from acyclic precursors in a single synthetic process. One common method includes the reaction of 1,3-dithiol-2-one derivatives with diselenadithiafulvalene and other similar compounds under specific conditions . The reaction is usually carried out in the presence of a solvent like toluene and a catalyst such as trimethylphosphite
化学反応の分析
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diselenone derivatives, while reduction can yield selenol compounds .
科学的研究の応用
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In materials science, it is a key component in the development of molecular conductors and organic semiconductors . Its unique electronic properties make it valuable for the construction of charge-transfer complexes and radical ion salts, which are essential for creating organic metals and superconductors .
作用機序
The mechanism of action of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is primarily related to its electronic properties. The compound can undergo intramolecular charge disproportionation, which affects its conductivity and other electronic characteristics . The molecular targets and pathways involved in its action are not well-defined, but its behavior in various chemical reactions suggests that it interacts with other molecules through electron transfer processes .
類似化合物との比較
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- can be compared to other similar compounds such as tetraselenafulvalene and diselenafulvene derivatives . These compounds share similar electronic properties and are used in similar applications, particularly in materials science and organic electronics . 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is unique in its specific structure and the types of reactions it undergoes, which can lead to different products and properties .
特性
CAS番号 |
54489-01-9 |
|---|---|
分子式 |
C6H4Se4 |
分子量 |
392.0 g/mol |
IUPAC名 |
2-(1,3-diselenol-2-ylidene)-1,3-diselenole |
InChI |
InChI=1S/C6H4Se4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H |
InChIキー |
UFPVYWYEZPMUQL-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C2[Se]C=C[Se]2)[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



